An In-depth Technical Guide to 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its structural features, physicochemical parameters, and explores the broader context of the pyrazolo[1,5-a]pyrimidine scaffold as a privileged structure in drug discovery, particularly in the development of protein kinase inhibitors. While specific experimental data for this diamine derivative is limited in publicly accessible literature, this guide synthesizes available information on related compounds to infer potential synthetic routes, reactivity patterns, and biological applications. It aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives for therapeutic applications.
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in the field of medicinal chemistry due to its structural resemblance to endogenous purines.[1] This structural mimicry allows pyrazolo[1,5-a]pyrimidine derivatives to interact with a wide array of biological targets, most notably protein kinases.[2] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery, and the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a versatile and fruitful template for the design of such agents.[1]
Derivatives of this scaffold have been shown to inhibit a range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Pim-1 kinase, demonstrating their potential in oncology and other therapeutic areas.[2][3][4] 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine represents a specific analogue within this promising class of compounds, featuring two amino groups at the 2 and 3-positions, which offer potential sites for further chemical modification and interaction with biological targets.
Chemical and Physical Properties
This section details the known chemical and physical properties of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine. It is important to note that while basic identifiers and calculated properties are available, specific experimental data such as melting point and detailed solubility are not widely reported in the literature.
Core Chemical Identifiers
| Property | Value | Source |
| CAS Number | 200884-04-4 | [2] |
| Molecular Formula | C₈H₁₁N₅ | [2] |
| Molecular Weight | 177.21 g/mol | [2] |
| IUPAC Name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine | [2] |
| Canonical SMILES | CC1=CC(=NC2=C1N=C(C(=N2)N)N)C | [2] |
| InChI Key | UWPZIUVTJBGBCD-UHFFFAOYSA-N | [2] |
Physicochemical Data (Predicted)
The following physicochemical properties have been calculated using computational models and provide insights into the molecule's likely behavior in biological systems.
| Property | Value | Significance in Drug Discovery | Source |
| Topological Polar Surface Area (TPSA) | 82.23 Ų | TPSA is a key predictor of drug absorption and brain penetration. A value in this range is often associated with good oral bioavailability. | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.51054 | LogP is a measure of a compound's lipophilicity. A positive, low value suggests a balance between aqueous solubility and lipid membrane permeability, which is favorable for drug-likeness. | [2] |
| Hydrogen Bond Donors | 2 | The number of hydrogen bond donors influences solubility and binding to target proteins. | [2] |
| Hydrogen Bond Acceptors | 5 | The number of hydrogen bond acceptors is crucial for molecular recognition and binding affinity. | [2] |
| Rotatable Bonds | 0 | A low number of rotatable bonds indicates a more rigid structure, which can lead to higher binding affinity and improved selectivity. | [2] |
Synthesis and Reactivity
General Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the condensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species.[5] Common strategies include:
-
Condensation with β-Dicarbonyl Compounds: The reaction of a 3-aminopyrazole with a β-dicarbonyl compound, such as acetylacetone, in the presence of an acid or base catalyst is a classical and widely used method.[6]
-
Three-Component Reactions: One-pot, three-component reactions involving a 3-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile) offer an efficient route to highly substituted pyrazolo[1,5-a]pyrimidines.[6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[6]
Postulated Synthetic Workflow for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
Based on general synthetic principles for this class of compounds, a plausible synthetic route for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine could involve the initial dinitration of the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core, followed by the reduction of the nitro groups to the corresponding diamine.
Caption: Postulated synthetic workflow for the target diamine.
Reactivity of the Diamine Functionalities
The presence of two primary amine groups at the 2 and 3-positions of the pyrazolo[1,5-a]pyrimidine core suggests a rich potential for further chemical derivatization. These amino groups are expected to exhibit typical nucleophilic reactivity, allowing for a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Formation of Schiff Bases: Condensation with aldehydes or ketones to yield imines.
These reactions provide a versatile platform for generating a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Biological Activity and Therapeutic Potential
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[2] While specific biological data for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine is not extensively documented, the broader class of compounds has demonstrated significant activity against a range of kinases implicated in cancer and other diseases.
Known Kinase Targets of Pyrazolo[1,5-a]pyrimidines
Research has identified numerous pyrazolo[1,5-a]pyrimidine derivatives with potent inhibitory activity against various protein kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Several pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of CDKs, such as CDK2, which are key regulators of the cell cycle.[3]
-
Epidermal Growth Factor Receptor (EGFR): Derivatives of this scaffold have shown promise in targeting EGFR, a kinase often overexpressed in non-small cell lung cancer.[2]
-
Pim Kinases: The pyrazolo[1,5-a]pyrimidine core has been utilized to develop inhibitors of Pim kinases, which are involved in cell survival and proliferation.[4]
-
Other Kinases: The versatility of the scaffold has led to the discovery of inhibitors for a variety of other kinases, including B-Raf, MEK, and CK2.[2]
The mechanism of action for many of these inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[2]
Caption: General signaling pathway inhibition by pyrazolo[1,5-a]pyrimidines.
Potential Applications in Drug Discovery
Given the established role of the pyrazolo[1,5-a]pyrimidine scaffold in kinase inhibition, 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine represents a valuable starting point for the design of novel therapeutic agents. The two amino groups provide handles for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. Further research is warranted to explore the specific kinase inhibitory profile of this compound and its derivatives and to evaluate their efficacy in relevant cellular and in vivo models of disease.
Spectroscopic and Analytical Data (Predicted and Representative)
Although specific experimental spectra for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine are not available in the public domain, this section provides predicted and representative spectral data for the pyrazolo[1,5-a]pyrimidine core to aid in the characterization of this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of the pyrazolo[1,5-a]pyrimidine core typically shows distinct signals for the protons on the pyrazole and pyrimidine rings.[7] For the 5,7-dimethyl derivative, one would expect to see singlets for the two methyl groups and a singlet for the C6-proton. The protons of the amino groups at C2 and C3 would likely appear as broad singlets, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. The chemical shifts of the carbons in the pyrazolo[1,5-a]pyrimidine core are well-documented for various substitution patterns.[7] The two methyl carbons would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine is expected to show characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching vibrations of the heterocyclic rings.
Mass Spectrometry (MS)
Mass spectrometry would be a critical tool for confirming the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 177.21 g/mol .
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Toxicity: The toxicological properties of this specific compound have not been extensively studied. As with any novel chemical, it should be handled with care, and exposure should be minimized. For related pyrimidine compounds, potential hazards include skin and eye irritation.[8]
Conclusion and Future Directions
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine is a molecule of significant interest within the broader class of pyrazolo[1,5-a]pyrimidines, a scaffold with proven potential in drug discovery, particularly in the development of protein kinase inhibitors. While there is a notable lack of specific experimental data for this diamine derivative in the public domain, this technical guide has synthesized the available information on the parent scaffold and related compounds to provide a comprehensive overview of its chemical properties, potential synthetic routes, and likely biological significance.
Future research efforts should focus on the development of a robust and scalable synthesis for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine and the thorough characterization of its physical and chemical properties through experimental techniques. Furthermore, a detailed investigation of its biological activity, including its kinase inhibitory profile and efficacy in cellular and in vivo models, is crucial to unlocking its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the advancement of pyrazolo[1,5-a]pyrimidine-based drug discovery and the development of novel therapies for a range of human diseases.
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